2-bromo-N-cycloheptyl-3-methylbutanamide

Overview

Description

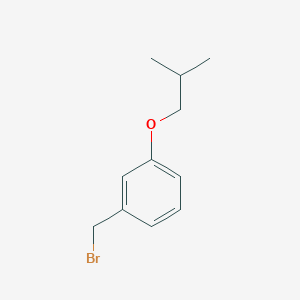

2-bromo-N-cycloheptyl-3-methylbutanamide is an organic compound that belongs to the chemical class of amides. It has a CAS Number of 1098361-68-2 . The compound is used mainly in scientific research, especially in the study of biochemical and pharmacological properties of drugs.

Molecular Structure Analysis

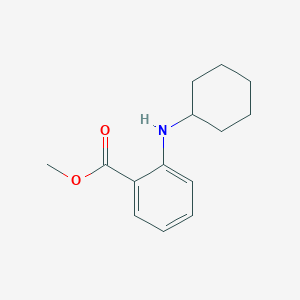

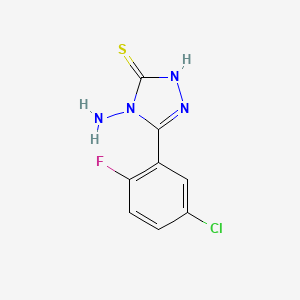

The molecular formula of 2-bromo-N-cycloheptyl-3-methylbutanamide is C12H22BrNO . The molecule contains a total of 37 bonds. There are 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, and 1 secondary amide (aliphatic) .Scientific Research Applications

Synthesis and Biological Activity

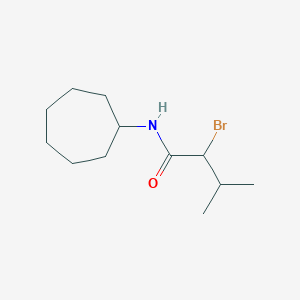

2-bromo-N-cycloheptyl-3-methylbutanamide has been investigated for its potential applications in various fields of scientific research. A notable study synthesized three novel N-(α-bromoacyl)-α-amino esters including compounds structurally related to 2-bromo-N-cycloheptyl-3-methylbutanamide. These compounds were examined for their cytotoxicity, anti-inflammatory, and antibacterial activities. The study concluded that these compounds exhibited low levels of cytotoxicity and lacked antibacterial and anti-inflammatory activity in the tested concentrations, suggesting potential suitability for incorporation into prodrugs (Yancheva et al., 2015).

Xanthine Oxidase Inhibitory Properties

In a separate study, related noncyclic N-(α-bromoacyl)-α-amino esters were assessed for their inhibitory activity against xanthine oxidase (XO) both in vitro and in rat liver homogenates. These compounds did not demonstrate significant inhibitory effects at the tested concentrations, indicating that the cyclic structure of compounds might be crucial for biological activity. Despite the lack of significant XO inhibitory activity, the favorable pharmacokinetic behavior and non-toxicological properties of these esters suggest their potential utility in rational carrier-linked prodrug strategies (Smelcerovic et al., 2016).

Antifungal Activity

Moreover, related compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide have been synthesized and their crystal structure determined. Preliminary biological assays revealed good antifungal activity against a range of pathogens, signifying the potential application of these compounds in developing antifungal agents (Xue Si, 2009).

Safety And Hazards

properties

IUPAC Name |

2-bromo-N-cycloheptyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO/c1-9(2)11(13)12(15)14-10-7-5-3-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFYBLMROGEUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cycloheptyl-3-methylbutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)